1-(1,3-Benzothiazol-6-yl)-2-nitroethanol
Description
1-(1,3-Benzothiazol-6-yl)-2-nitroethanol is a nitroethanol derivative featuring a benzothiazole moiety substituted at the 6-position. Benzothiazole derivatives are widely studied due to their diverse biological activities, including cholinesterase inhibition, antioxidant properties, and antimicrobial effects .
Properties
CAS No. |
19989-68-5 |
|---|---|
Molecular Formula |
C9H8N2O3S |
Molecular Weight |
224.234 |
IUPAC Name |
1-(1,3-benzothiazol-6-yl)-2-nitroethanol |
InChI |
InChI=1S/C9H8N2O3S/c12-8(4-11(13)14)6-1-2-7-9(3-6)15-5-10-7/h1-3,5,8,12H,4H2 |
InChI Key |
OFGCPDMSMYRQRV-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(C[N+](=O)[O-])O)SC=N2 |
Synonyms |
6-Benzothiazolemethanol,alpha-(nitromethyl)-(8CI) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1,3-Benzothiazol-6-yl)-2-nitroethanol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by nitration. One common method includes the use of 2-aminothiophenol and an aromatic aldehyde in ethanol as a reaction medium, stirred at 50°C for 1 hour . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
1-(1,3-Benzothiazol-6-yl)-2-nitroethanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(1,3-Benzothiazol-6-yl)-2-nitroethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(1,3-Benzothiazol-6-yl)-2-nitroethanol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Substitution Position Matters: The 6-position benzothiazole in the target compound contrasts with the 2-position substitution in ’s analog, which exhibits notable anti-inflammatory activity. Positional differences may alter electronic properties and biological target interactions.
- Nitroethanol vs. Ethanol: The nitro group in nitroethanol derivatives enhances electrophilicity and may improve binding to enzyme active sites compared to non-nitrated analogs (e.g., compound in ).
- Synthesis Efficiency : High yields (93–98%) for methoxy-nitrophenyl derivatives (3a, 3c) suggest robust synthetic routes , whereas naphthyl derivatives (13i) show lower yields (37%), possibly due to steric or electronic challenges .
Physicochemical and Spectroscopic Properties
- NMR Trends: Nitroethanol protons in 3a appear at δ 5.47 (m, -CH(OH)) and δ 4.63 (m, -CH2NO2), consistent with hydrogen-bonding interactions . Benzothiazole protons in analogs (e.g., ) typically resonate at δ 7.0–8.5, reflecting aromatic ring currents.
- Solubility: Nitroethanol derivatives are generally more polar than their non-nitrated counterparts, favoring solubility in polar aprotic solvents (e.g., DCM, ethyl acetate).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
